molecular formula C16H14BrN3. HBr B600791 7-Bromo Epinastine CAS No. 1217052-16-8

7-Bromo Epinastine

Katalognummer: B600791
CAS-Nummer: 1217052-16-8
Molekulargewicht: 328.21 80.91
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 7-Bromo Epinastine involves several steps, starting with the preparation of the Epinastine core structure. The bromination process is typically carried out using bromine or a bromine-containing reagent under controlled conditions. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the bromination process . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Analyse Chemischer Reaktionen

7-Bromo Epinastine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Chemical Applications

7-Bromo Epinastine serves as a reference standard in analytical chemistry. Its distinct structural characteristics allow researchers to develop new analytical methods for detecting and quantifying other compounds. The bromination of Epinastine enhances its reactivity, making it suitable for various chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation with agents like potassium permanganate or reduction using lithium aluminum hydride, facilitating the synthesis of new derivatives.

Biological Applications

In biological research, this compound is primarily studied for its antihistaminic properties . It targets H1 receptors to inhibit allergic responses, making it a candidate for further investigation in allergy treatments. Key findings include:

  • Inhibition of Allergic Responses : Research indicates that this compound can prevent the release of pro-inflammatory mediators from blood vessels, effectively halting allergic reactions.
  • Potential Anticancer Properties : Preliminary studies suggest that the compound may exhibit inhibitory effects on cancer cell proliferation, warranting further exploration in anticancer research.

Medical Applications

The medical applications of this compound are significant, particularly in treating allergic conditions:

  • Ocular Allergy Treatment : Clinical studies have demonstrated the efficacy of Epinastine ophthalmic solutions in alleviating symptoms associated with allergic conjunctivitis. This compound is being investigated as a potential enhancement to these formulations.
  • Comparative Studies : Research comparing this compound with other antihistamines has shown promising results in terms of potency and efficacy against histamine-induced symptoms.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

StudyFocusFindings
Tagawa et al. (2017)Efficacy against birch pollen conjunctivitisDemonstrated significant reduction in ocular itching and hyperemia when treated with Epinastine compared to control .
Clinical Trial on AntihistaminesComparative efficacy of various antihistaminesFound that this compound exhibited superior performance in blocking histamine-induced symptoms compared to traditional antihistamines .
Pharmacokinetics StudyAbsorption and action mechanismIdentified an absorption lag time influenced by food intake, which affects its therapeutic efficacy.

Wirkmechanismus

Biologische Aktivität

7-Bromo Epinastine is a derivative of Epinastine, an H1 receptor antagonist primarily used in the treatment of allergic conjunctivitis. The compound has garnered interest due to its potential biological activities, particularly in modulating allergic responses and its pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical settings, and relevant research findings.

  • Molecular Formula : C16H14BrN3
  • Molecular Weight : 328.21 g/mol
  • CAS Number : [Not specified in the sources]

This compound functions similarly to its parent compound, Epinastine, through several mechanisms:

  • H1 Receptor Antagonism : It selectively binds to histamine H1 receptors, preventing histamine from exerting its effects, which is crucial in allergic reactions.
  • Mast Cell Stabilization : The compound inhibits mast cell degranulation, thereby reducing the release of pro-inflammatory mediators.
  • Inhibition of IgE-Mediated Histamine Release : It also inhibits IgE receptor-mediated histamine release from mast cells, further contributing to its anti-allergic properties .

Antiallergic Effects

Clinical studies have demonstrated the efficacy of Epinastine and its derivatives, including this compound, in managing allergic conjunctivitis symptoms:

  • Efficacy Against Ocular Symptoms : In randomized controlled trials, this compound showed significant improvements in ocular itching and conjunctival hyperemia compared to placebo. For instance, one study reported that patients experienced reduced symptoms within 15 minutes post-administration and sustained relief for up to 8 hours .
  • Safety Profile : Adverse effects were minimal, with most patients experiencing only mild symptoms such as upper respiratory tract infections. No serious adverse events were noted during the studies .

Comparative Studies

A comparative analysis with other antihistamines such as Olopatadine indicated that this compound is non-inferior in terms of efficacy for treating allergic conjunctivitis. This suggests that it could be a viable alternative for patients who may not respond adequately to other treatments .

Case Studies and Clinical Trials

  • Study on Allergic Conjunctivitis :
    • Participants : 87 adults with seasonal allergic conjunctivitis.
    • Findings : Significant reduction in ocular itching and redness was observed at multiple time points after administration of this compound compared to placebo (p < 0.001) .
  • Long-term Safety Study :
    • Participants : 67 patients aged 12-67 years.
    • Results : The study confirmed that long-term use did not result in any significant ocular or systemic adverse effects, reinforcing the safety profile of the drug .

Data Table

StudyParticipantsTreatmentOutcome
87 adultsThis compound vs PlaceboReduced ocular itching and hyperemiaEffective for allergic conjunctivitis
67 patientsLong-term use of EpinastineMinimal adverse effects observedSafe for long-term use

Eigenschaften

IUPAC Name

16-bromo-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,7,9,11,15,17-heptaen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3/c17-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)15-9-19-16(18)20(14)15/h1-6,8,15H,7,9H2,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFMNGNBQOQKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3CC4=C(N2C(=N1)N)C=CC(=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217052-16-8
Record name 7-Bromo epinastine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217052168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-BROMO EPINASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UEF411R2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo Epinastine
Reactant of Route 2
7-Bromo Epinastine
Reactant of Route 3
Reactant of Route 3
7-Bromo Epinastine
Reactant of Route 4
7-Bromo Epinastine
Reactant of Route 5
Reactant of Route 5
7-Bromo Epinastine
Reactant of Route 6
Reactant of Route 6
7-Bromo Epinastine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.